molecular formula C15H12N2O B188531 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole CAS No. 1874-47-1

2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole

Cat. No. B188531
CAS RN: 1874-47-1
M. Wt: 236.27 g/mol
InChI Key: UHQIKTAVLMIABA-UHFFFAOYSA-N
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Description

2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole (PTO) is a chemical compound that has gained significant attention in scientific research due to its unique properties. PTO is a heterocyclic compound that contains an oxadiazole ring, which is known for its biological activities. PTO has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and environmental science.

Mechanism of Action

The mechanism of action of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole is not fully understood, but it is believed to be related to its ability to interact with biological molecules, such as DNA and proteins. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been shown to inhibit the activity of enzymes involved in DNA replication and protein synthesis, leading to the inhibition of cell growth and proliferation. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has also been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole can inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has also been shown to exhibit antibacterial and antifungal activities. In vivo studies have shown that 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole can inhibit tumor growth in mice and has low toxicity to normal cells. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has also been shown to exhibit anti-inflammatory and analgesic activities.

Advantages and Limitations for Lab Experiments

2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has several advantages for lab experiments, including its relatively simple synthesis method, its high yield, and its wide range of potential applications. However, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole also has some limitations, including its low solubility in water and its potential toxicity to cells at high concentrations.

Future Directions

There are several future directions for the study of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole. One potential direction is the development of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole as a fluorescent probe for the detection of metal ions in environmental samples. Another potential direction is the synthesis of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole derivatives with improved solubility and bioactivity. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole could also be further studied for its potential use as a photosensitizer for photodynamic therapy. Finally, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole could be studied for its potential use in the development of new materials with unique properties.

Synthesis Methods

2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole can be synthesized through various methods, including the reaction of hydrazine with substituted benzoic acids, followed by the reaction with substituted benzaldehydes. Another method involves the reaction of substituted benzonitriles with hydrazine hydrate in the presence of a catalyst. The synthesis of 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole can also be achieved through microwave-assisted reactions, which have been shown to be more efficient and environmentally friendly.

Scientific Research Applications

2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been shown to exhibit significant antitumor, antibacterial, and antifungal activities. 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a photosensitizer for photodynamic therapy. In material science, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been used as a building block for the synthesis of various functional materials, including polymers and liquid crystals. In environmental science, 2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole has been studied for its potential use as a fluorescent probe for the detection of environmental pollutants.

properties

CAS RN

1874-47-1

Product Name

2-Phenyl-5-p-tolyl-[1,3,4]oxadiazole

Molecular Formula

C15H12N2O

Molecular Weight

236.27 g/mol

IUPAC Name

2-(4-methylphenyl)-5-phenyl-1,3,4-oxadiazole

InChI

InChI=1S/C15H12N2O/c1-11-7-9-13(10-8-11)15-17-16-14(18-15)12-5-3-2-4-6-12/h2-10H,1H3

InChI Key

UHQIKTAVLMIABA-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3

Other CAS RN

1874-47-1

Origin of Product

United States

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